
1,1',2,2'-Tetramethyl-1,1'-bi(cyclohexane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) is an organic compound with the molecular formula C14H26 It is a derivative of cyclohexane, characterized by the presence of four methyl groups attached to the cyclohexane rings
准备方法
Synthetic Routes and Reaction Conditions: 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) can be synthesized through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the reaction of cyclohexane with methylating agents under controlled conditions can yield the desired tetramethylated product. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete methylation.
Industrial Production Methods: In an industrial setting, the production of 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) may involve the use of continuous flow reactors to optimize yield and efficiency. The process would include the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced cyclohexane derivatives.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), can be performed using halogenating agents under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced cyclohexane derivatives
Substitution: Halogenated cyclohexane derivatives
科学研究应用
1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of methyl substitution on the reactivity and stability of cyclohexane derivatives.
Biology: The compound can be utilized in the synthesis of biologically active molecules, serving as a building block for more complex structures.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the compound’s methyl groups can be selectively oxidized to form ketones or carboxylic acids. The molecular targets and pathways involved in these reactions are influenced by the nature of the oxidizing agent and the reaction conditions.
相似化合物的比较
- 1,1,2,3-Tetramethylcyclohexane
- 1,1,2,2-Tetramethylcyclohexane
- 1,2,4,5-Tetramethylcyclohexane
Comparison: 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclohexane) is unique due to the specific arrangement of its methyl groups, which can influence its chemical reactivity and physical properties. Compared to other tetramethylcyclohexane derivatives, it may exhibit different boiling points, melting points, and solubility characteristics. Additionally, its reactivity in chemical reactions such as oxidation and substitution may vary, making it a valuable compound for targeted applications in research and industry.
属性
CAS 编号 |
918964-59-7 |
|---|---|
分子式 |
C16H30 |
分子量 |
222.41 g/mol |
IUPAC 名称 |
1-(1,2-dimethylcyclohexyl)-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C16H30/c1-13-9-5-7-11-15(13,3)16(4)12-8-6-10-14(16)2/h13-14H,5-12H2,1-4H3 |
InChI 键 |
JCZDOIKCHCNFHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC1(C)C2(CCCCC2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


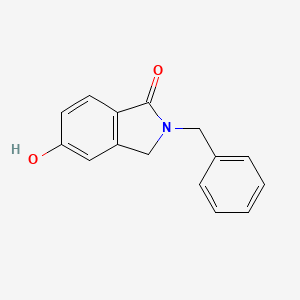
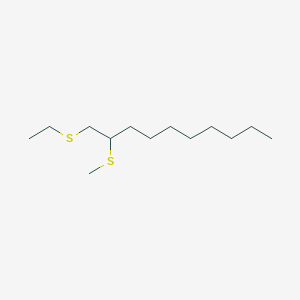
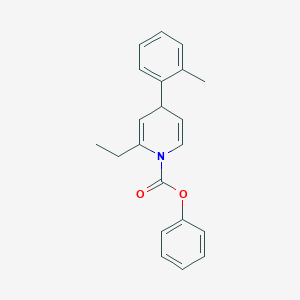
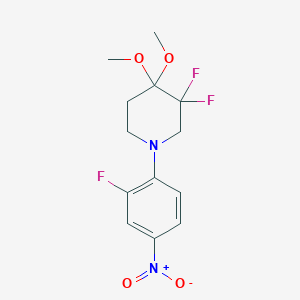
![Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B12610746.png)
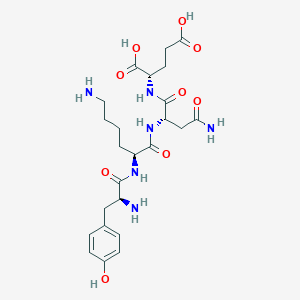

![N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide](/img/structure/B12610755.png)
![2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}aniline](/img/structure/B12610759.png)
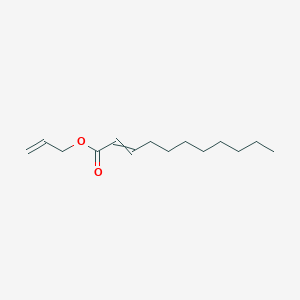
![4-[([1,1'-Biphenyl]-4-yl)oxy]but-2-yn-1-amine](/img/structure/B12610765.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610773.png)
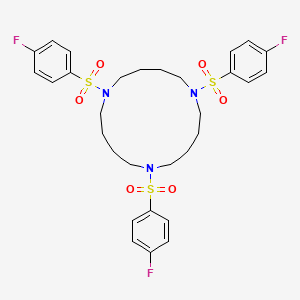
![4,5-Dichloro-2-{1-[4-(methanesulfonyl)phenyl]ethyl}-1,2-thiazol-3(2H)-one](/img/structure/B12610781.png)
